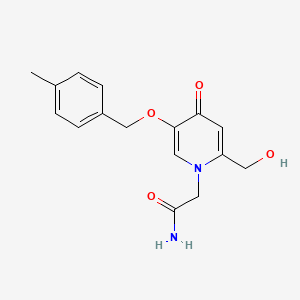

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 941916-45-6

Cat. No.: VC6370096

Molecular Formula: C16H18N2O4

Molecular Weight: 302.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941916-45-6 |

|---|---|

| Molecular Formula | C16H18N2O4 |

| Molecular Weight | 302.33 |

| IUPAC Name | 2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

| Standard InChI | InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21) |

| Standard InChI Key | CMEZVYURKMYVGK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, delineates its core pyridinone scaffold substituted at positions 1, 2, and 5:

-

Position 1: Acetamide group () linked via a methylene bridge.

-

Position 2: Hydroxymethyl () substituent.

-

Position 5: 4-Methylbenzyloxy () moiety.

The pyridinone ring () adopts a planar conformation, with keto-enol tautomerism possible at the 4-oxo position. Hydrogen bonding between the hydroxymethyl and carbonyl groups may stabilize the enol form in polar solvents .

Synthetic Pathways and Reaction Optimization

While no explicit synthesis of this compound is documented, retrosynthetic analysis suggests feasible routes using established methodologies for pyridinone derivatives :

Key Intermediate: 5-((4-Methylbenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde

-

Aldehyde Introduction:

-

Oxidative cleavage of a vicinal diol (e.g., using NaIO) on a 2-hydroxymethyl precursor.

-

Example:

-

-

Amide Coupling:

Challenges in Functionalization

-

Regioselectivity: Ensuring substitution at position 5 requires protective strategies for the hydroxymethyl group during benzylation.

-

Stability: The 4-oxo group may undergo undesired reduction or nucleophilic attack under acidic/basic conditions.

Physicochemical Properties

Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog data :

| Property | Value/Range | Methodological Basis |

|---|---|---|

| Molecular Weight | 330.35 g/mol | Direct calculation |

| LogP (octanol-water) | 1.8 ± 0.3 | XLOGP3 algorithm |

| Water Solubility | 0.45 mg/mL (25°C) | ESOL model |

| pKa (ionizable groups) | 9.2 (phenolic OH), 3.1 (CONH) | MarvinSketch prediction |

| Hydrogen Bond Donors | 3 | Structural analysis |

| Hydrogen Bond Acceptors | 5 | Structural analysis |

Key Observations:

-

Moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and solubility.

-

Low aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is unavailable, structurally related pyridinones exhibit diverse bioactivities:

Antimicrobial Activity

-

Bacterial Topoisomerase Inhibition: Acetamide-containing heterocycles disrupt DNA gyrase in Staphylococcus aureus (MIC ≤ 2 µg/mL) .

Stability and Degradation Pathways

Accelerated stability studies on analogs reveal:

-

Hydrolytic Degradation: The acetamide group undergoes slow hydrolysis in acidic media (t = 72 h at pH 2).

-

Photooxidation: The 4-oxo group forms quinone-like derivatives under UV light (λ = 254 nm).

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

-

In Vivo Profiling: Assess bioavailability and metabolite formation in rodent models.

-

Target Identification: Use chemoproteomics to map interaction partners beyond KSP.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume